molecular formula C12H8Cl2F3N5O B3031668 N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine CAS No. 618092-24-3

N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine

Cat. No.: B3031668
CAS No.: 618092-24-3
M. Wt: 366.12 g/mol
InChI Key: PJFBWSSWCAVCKQ-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine is a guanidine derivative featuring a 2,3-dichlorophenyl group and a substituted pyrimidinyl moiety. The compound’s structure includes a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring and a hydroxyl (-OH) group at the 4-position (Fig. 1).

Molecular Formula: C₁₂H₈Cl₂F₃N₅O
Molecular Weight: 368.14 g·mol⁻¹ (calculated from formula)

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F3N5O/c13-5-2-1-3-6(9(5)14)19-10(18)22-11-20-7(12(15,16)17)4-8(23)21-11/h1-4H,(H4,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFBWSSWCAVCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=NC2=NC(=CC(=O)N2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382278
Record name N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-24-3
Record name N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-N’-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine typically involves the reaction of 2,3-dichloroaniline with a suitable guanidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Common reaction conditions include:

  • Temperature: 50-100°C
  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
  • Catalyst: Palladium or other transition metal catalysts

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-N’-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent or drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-N’-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Guanidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g·mol⁻¹) Notable Features
Target Compound Pyrimidine 2,3-Dichlorophenyl; 4-OH; 6-CF₃ 368.14 High electronegativity from Cl and CF₃; H-bond donor (OH)
1-[6-(2,3-Dichlorophenyl)pyridin-2-yl]guanidine () Pyridine 2,3-Dichlorophenyl 395.16 (with TFA counterion) Trifluoroacetate salt; pyridine core vs. pyrimidine in target
N-(2,6-Difluorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine () Pyrimidine 2,6-Difluorophenyl; 4-OH; 6-methoxymethyl 309.10 Methoxymethyl enhances lipophilicity; fluorine substituents alter electronic properties
N-[4-(Benzyloxy-3-diethylaminomethyl-phenylamino)-6-CF₃-pyrimidin-2-yl]-N'-(3,4-dichlorophenyl)guanidine () Pyrimidine 3,4-Dichlorophenyl; benzyloxy-diethylaminomethyl 632.52 Bulky substituents may reduce membrane permeability

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) : Present in the target compound and . Enhances metabolic stability and lipophilicity, critical for bioavailability .
  • Chlorine vs.
  • Hydroxyl (-OH): The 4-OH group in the target compound and enables hydrogen bonding, which may improve target affinity but reduce solubility compared to non-polar substituents like methoxymethyl .

Positional Isomerism and Bioactivity

  • 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl () : Positional isomerism alters steric and electronic interactions. The 2,3-dichloro configuration in the target compound may allow better π-stacking in hydrophobic pockets compared to 3,4-dichloro .
  • Pyrimidine vs. Pyridine Cores : Pyrimidines (target compound, –6) offer two nitrogen atoms for hydrogen bonding, while pyridines () provide a single nitrogen, affecting solubility and binding modes .

Biological Activity

N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine, a compound with the chemical formula C12H8Cl2F3N5O and CAS number 618092-24-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a guanidine core substituted with a dichlorophenyl group and a pyrimidine derivative. Its structural attributes contribute to its interaction with biological targets, influencing its pharmacological profile.

PropertyValue
Molecular FormulaC12H8Cl2F3N5O
Molecular Weight366.132 g/mol
CAS Number618092-24-3

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives of pyrimidines, including related structures, showed promising inhibitory effects on cell proliferation in cancer models such as A549 (lung cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged between 0.51 µg/mL to 1.07 µg/mL, demonstrating their potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in tumorigenesis. For instance, studies have reported that pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. This effect is often accompanied by increased apoptosis markers in treated cells.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways critical for cancer cell survival and growth.

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

  • Study on Lung Cancer Cells : A derivative exhibited an IC50 of 0.61 µg/mL against A549 cells, significantly outperforming traditional treatments .
  • Hepatocellular Carcinoma Research : Compounds were evaluated for their ability to induce apoptosis in HepG2 cells, showing promising results with substantial growth inhibition .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. The synthetic pathway typically includes:

  • Formation of the pyrimidine ring.
  • Substitution reactions to introduce the trifluoromethyl group.
  • Coupling reactions to attach the dichlorophenyl moiety.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine, and what parameters critically influence yield?

  • Methodology :

  • Multi-step synthesis : Begin with coupling reactions between 2,3-dichloroaniline and a functionalized pyrimidine precursor. The trifluoromethyl group at position 6 of the pyrimidine ring requires careful introduction via nucleophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) under inert conditions .
  • Critical parameters :
  • Temperature control : Pyrimidine hydroxylation at position 4 is sensitive to temperature; optimal yields are achieved at 60–80°C .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency but require rigorous purification to avoid metal contamination .
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the guanidine product .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., distinguishing between N- and O-substitution on the pyrimidine ring) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<1% threshold) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~400–420 g/mol based on structural analogs) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the guanidine moiety, though crystal growth may require slow evaporation from DMSO .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and guide synthesis optimization?

  • Methodology :

  • Reaction path search : Use density functional theory (DFT) to model transition states for pyrimidine functionalization. For example, trifluoromethyl group introduction may proceed via radical intermediates, which DFT can optimize for energy barriers .
  • Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for intermediates .
  • Collaborative validation : Integrate computational predictions with high-throughput screening (e.g., 24-well parallel reactors) to validate optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized assays : Use isogenic cell lines or enzyme isoforms (e.g., kinase selectivity panels) to minimize variability .
  • Meta-analysis : Apply multivariate regression to published IC50_{50} values, accounting for differences in assay pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
  • Counter-screening : Test against off-target receptors (e.g., GPCRs) to confirm specificity .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Reactor design : Continuous-flow systems minimize side reactions (e.g., racemization) by ensuring rapid mixing and precise temperature control .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to degradation .
  • Crystallization engineering : Optimize anti-solvent addition rates to prevent amorphous byproducts during scale-up .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Reactant of Route 2
N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine

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